N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
Description
The compound N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a triazole-acetamide derivative characterized by:
- A 3,4-dimethoxyphenyl group attached to the acetamide nitrogen.
- A 1,2,4-triazole core substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with a pyridin-2-yl moiety.
- A sulfanyl-acetamide linker bridging the triazole and phenyl groups.
Properties
Molecular Formula |
C22H21N5O4S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N5O4S/c1-29-18-9-8-15(12-19(18)30-2)24-20(28)14-32-22-26-25-21(17-7-3-4-10-23-17)27(22)13-16-6-5-11-31-16/h3-12H,13-14H2,1-2H3,(H,24,28) |
InChI Key |
SDNFCLFUDZEACQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Furan and Pyridine Rings: These rings can be introduced through nucleophilic substitution reactions.
Final Assembly: The final step involves coupling the triazole derivative with the 3,4-dimethoxy-phenyl group under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the sulfur atom.
Reduction: Reduction reactions can target the triazole ring or the furan ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced triazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 356.4 g/mol. The presence of the triazole ring and the furan moiety are particularly noteworthy as they are associated with various pharmacological effects.
Antifungal Activity
Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. For instance, studies have shown that compounds similar to N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide demonstrate efficacy against strains of Candida species, with some exhibiting minimum inhibitory concentration (MIC) values lower than 25 µg/mL compared to standard antifungal agents like fluconazole .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Similar triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation in various models. For example, related compounds have shown promising results in inhibiting growth in human cancer cell lines such as OVCAR-8 and NCI-H40 . The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways critical for cancer cell survival.
Anti-inflammatory Effects
In silico studies have indicated that compounds with similar structures may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests that this compound could be explored further for its anti-inflammatory properties .
Case Studies and Research Findings
A comprehensive review of literature reveals various studies focusing on the synthesis and biological evaluation of related compounds:
Mechanism of Action
The mechanism by which N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The activity and physicochemical properties of triazole-acetamide derivatives are highly dependent on substituent patterns. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Triazole-Acetamide Derivatives
Key Observations:
Substituent Position Matters: The 3,4-dimethoxyphenyl group in the target compound may offer better steric complementarity to hydrophobic binding pockets compared to the 3,5-dimethoxy analog in . Pyridin-2-yl (target) vs.
Anti-Exudative Activity :
- Compounds with furan-2-yl substituents (e.g., ) show marked anti-exudative effects, suggesting the target’s furan-2-ylmethyl group may enhance this activity .
Electron-Deficient Groups :
- Halogens (Cl, F) and CF₃ groups () improve solubility and bioavailability compared to methoxy-rich analogs .
Key Observations:
- Fluorinated analogs () exhibit higher melting points due to stronger intermolecular forces .
Biological Activity
N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a complex organic compound with potential therapeutic applications. Its structure features multiple pharmacophores, including a triazole ring, which is known for its biological activity. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound can be broken down into its core components:
- Dimethoxyphenyl group : Known for enhancing the lipophilicity and biological activity.
- Furan and pyridine moieties : Contribute to the compound's interaction with biological targets.
- Triazole ring : Often associated with anti-inflammatory and anticancer activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against A549 cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced inflammation markers |
Case Study 1: Anticancer Activity
A study conducted on a series of triazole derivatives showed that modifications at the phenyl and furan positions significantly enhanced their anticancer activity. The compound under review was part of a larger series that exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
In vitro evaluations revealed that related compounds demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural features such as the furan moiety were critical for this activity, suggesting that similar modifications in N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl...) could yield promising results .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:
- Dimethoxy substitution on the phenyl ring increases lipophilicity, facilitating better cellular uptake.
- Furan and pyridine rings contribute to the overall electron density and stability of the compound, enhancing its interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide?
- Methodology :
- The synthesis typically involves alkylation of a triazole-3-thione intermediate with α-chloroacetamides under basic conditions (e.g., KOH in ethanol/water). Subsequent modifications, such as Paal-Knorr condensation, may introduce heterocyclic fragments (e.g., pyrrolium) at the 4th position of the triazole ring .
- Example protocol:
React 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with substituted α-chloroacetamides.
Reflux in ethanol/water (1:1) for 1 hour.
Isolate via precipitation in distilled water and recrystallize from ethanol .
Q. How is the compound structurally characterized to confirm purity and identity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., dimethoxyphenyl protons at δ 3.7–3.9 ppm, pyridine protons at δ 8.1–8.6 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z ~470–500) validate molecular weight .
Q. What pharmacological activities have been reported for this compound?
- Methodology :
- Anti-exudative activity : Tested in rat models (e.g., formalin-induced edema) at 10–50 mg/kg doses. Activity correlates with substituents on the phenyl ring (e.g., electron-withdrawing groups enhance efficacy) .
- Mechanistic insights : Docking studies suggest interactions with cyclooxygenase-2 (COX-2) or histamine receptors due to triazole and pyridine moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) increase alkylation efficiency compared to ethanol .
- Temperature control : Maintaining 60–70°C during triazole-thione alkylation minimizes byproduct formation .
- Statistical Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (e.g., molar ratios, pH) for yield optimization .
Q. What structure-activity relationship (SAR) trends are critical for enhancing anti-inflammatory activity?
- Methodology :
- Key modifications :
- Triazole ring : 4-Amino substitution improves solubility and target binding .
- Furan/pyridine groups : Enhance π-π stacking with hydrophobic enzyme pockets .
- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) predict activity changes with substituent variations (e.g., methoxy vs. nitro groups) .
Q. How can contradictions in reported biological data be resolved?
- Methodology :
- Dose-response validation : Replicate assays across multiple models (e.g., carrageenan vs. formalin-induced inflammation) to confirm activity thresholds .
- Metabolic stability testing : Assess hepatic microsomal degradation to identify discrepancies between in vitro and in vivo efficacy .
Q. What computational strategies are effective for predicting target interactions?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding with COX-2 (PDB: 5KIR). Focus on hydrogen bonds between the acetamide carbonyl and Arg120 .
- Molecular Dynamics (MD) : Simulate 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .
Q. What strategies enable regioselective modifications of the triazole core?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
